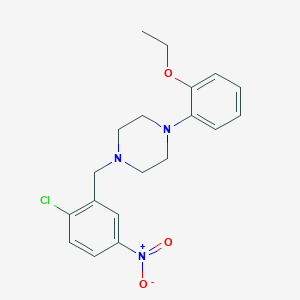![molecular formula C13H17N3OS B6090602 2-(tetrahydro-3-thienylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6090602.png)
2-(tetrahydro-3-thienylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-3-thienylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide, commonly referred to as TTA-UCP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. TTA-UCP is a synthetic compound that has been developed for its ability to regulate energy metabolism in cells, and it has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
TTA-UCP works by regulating the activity of uncoupling protein 1 (UCP1), which is found in brown adipose tissue. UCP1 is responsible for thermogenesis, which is the process of generating heat in the body. TTA-UCP stimulates the activity of UCP1, leading to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects:
TTA-UCP has been found to have a range of biochemical and physiological effects, including the regulation of energy metabolism in cells, the reduction of oxidative stress, and the prevention of inflammation. It has also been found to have a positive effect on insulin sensitivity, which is important in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TTA-UCP is its ability to regulate energy metabolism in cells, which makes it a valuable tool in scientific research. However, its complex synthesis process and high cost can be limiting factors for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of TTA-UCP. One potential application is in the treatment of obesity and metabolic disorders, as it has been found to have a positive effect on energy metabolism and insulin sensitivity. Additionally, further research is needed to explore its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. The development of more efficient and cost-effective synthesis methods is also an area of future research.
Métodos De Síntesis
TTA-UCP is synthesized through a multi-step process, which involves the reaction of various chemical reagents under controlled conditions. The synthesis process is complex and requires expertise in organic chemistry. The final product is purified through a series of chromatography techniques to ensure its purity and quality.
Aplicaciones Científicas De Investigación
TTA-UCP has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been found to have a range of biochemical and physiological effects, including the regulation of energy metabolism in cells, the reduction of oxidative stress, and the prevention of inflammation.
Propiedades
IUPAC Name |
2-(thiolan-3-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c14-12(17)10-6-8-2-1-3-11(8)16-13(10)15-9-4-5-18-7-9/h6,9H,1-5,7H2,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNPECBVSFXNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)NC3CCSC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6090527.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6090536.png)
![N-cyclopentyl-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B6090544.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6090549.png)
![2-{4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6090556.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6090558.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090575.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6090596.png)
![N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6090609.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6090622.png)
![N-(2,4-dimethylphenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B6090627.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6090632.png)
